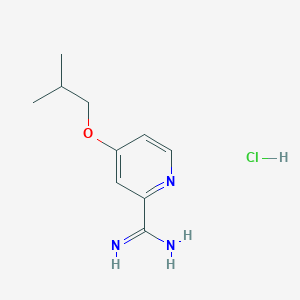

4-Isobutoxypicolinimidamide hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1179361-97-7 |

|---|---|

Molecular Formula |

C10H16ClN3O |

Molecular Weight |

229.71 g/mol |

IUPAC Name |

4-(2-methylpropoxy)pyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C10H15N3O.ClH/c1-7(2)6-14-8-3-4-13-9(5-8)10(11)12;/h3-5,7H,6H2,1-2H3,(H3,11,12);1H |

InChI Key |

YSFPMMQSKNANGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC(=NC=C1)C(=N)N.Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Isobutoxypicolinimidamide Hydrochloride

Nucleophilic Substitution Reactions of Picolinimidamide (B1582038) Derivatives

The pyridine (B92270) ring in picolinimidamide derivatives is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when the reaction involves strong nucleophiles. The positions ortho and para (C2 and C4) to the ring nitrogen are the most activated towards nucleophilic attack. quimicaorganica.orgyoutube.com The substitution of a leaving group at these positions proceeds through an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. youtube.com

For picolinimidamide derivatives lacking a good leaving group, direct nucleophilic substitution on the pyridine ring is challenging. However, derivatization of the pyridine nitrogen to form a pyridinium (B92312) salt significantly enhances its electrophilicity, making it more susceptible to nucleophilic attack.

The imidamide functional group itself can also participate in nucleophilic substitution reactions. The carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles. Such reactions often require activation of the imidamide, for instance, by protonation of one of the nitrogen atoms, which increases the electrophilicity of the carbon.

Below is a table of representative nucleophilic substitution reactions on pyridine derivatives, which serve as models for the potential reactivity of 4-isobutoxypicolinimidamide hydrochloride.

| Nucleophile | Substrate | Position of Substitution | Product | Reference |

| Amine | 2-Halopyridine | C2 | 2-Aminopyridine | researchgate.net |

| Amine | 2-Aminopyridine (Ru-catalyzed) | C2 | N-substituted-2-aminopyridine | researchgate.net |

| Hydroxylamine | 2,4-Pentadienenitrile | C2 (of resulting pyridine) | 2-Aminopyridine | researchgate.net |

| Benzylamine | Ylidenemalonitrile derivative | C2 (of resulting pyridine) | 2-(Benzylamino)nicotinonitrile | nih.gov |

Oxidation-Reduction Pathways Relevant to Amidines in Research Contexts

The electrochemical properties of picolinimidamide derivatives are of interest for understanding their metabolic fate and for the development of electroanalytical methods. The pyridine moiety can undergo both oxidation and reduction. The reduction of cyanopyridines, for instance, has been studied electrochemically, often leading to the corresponding aminomethylpyridines. google.com The reduction potentials are influenced by the substitution pattern on the pyridine ring. jcesr.org

The oxidation of the pyridine ring is generally more difficult but can be achieved under specific conditions, potentially leading to N-oxides or hydroxylated products. The presence of the isobutoxy group, an electron-donating group, might slightly facilitate the oxidation of the pyridine ring compared to unsubstituted pyridine.

The amidine functional group can also be subject to redox transformations. While less common, electrochemical oxidation of amidines can lead to the formation of various products depending on the reaction conditions and the structure of the amidine.

A plausible reduction pathway for this compound would involve the reduction of the C=N bond of the imidamide to an amine and/or the reduction of the pyridine ring. Conversely, oxidation could potentially occur at the pyridine nitrogen to form an N-oxide or involve the aromatic ring itself.

| Redox Process | Potential Substrate Moiety | Plausible Product(s) | Notes |

| Reduction | Pyridine ring | Dihydropyridine or Piperidine derivative | Dependent on reduction potential and conditions. |

| Reduction | Imidamide C=N bond | Amine | Analogous to imine reduction. |

| Oxidation | Pyridine Nitrogen | Pyridine-N-oxide | Common oxidation pathway for pyridines. |

| Oxidation | Isobutoxy group | Oxidized side-chain products | Less likely under mild conditions. |

Studies on Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is a critical parameter, particularly for its storage and handling. The primary sites for hydrolysis are the imidamide and the ether linkages. The hydrolysis of the related compound, picolinamide (B142947), has been studied in concentrated hydrochloric acid solutions, indicating that the amide bond is susceptible to cleavage under acidic conditions. acs.orgresearchgate.net

It is expected that the imidamide group of this compound would be more susceptible to hydrolysis than a corresponding amide due to the presence of the imino group, which can be protonated to facilitate nucleophilic attack by water. The hydrolysis would likely yield 4-isobutoxypicolinamide and ammonia (B1221849).

Under strongly acidic or basic conditions, the isobutoxy ether linkage may also be cleaved, although this typically requires more forcing conditions than amide or imidamide hydrolysis. The degradation of polyamides, which contain repeating amide units, has been shown to proceed via hydrolysis of the C-N bond. nist.gov A similar mechanism can be expected for the imidamide group.

The table below summarizes the potential hydrolytic degradation pathways for this compound based on studies of related compounds.

| Condition | Potential Degradation Pathway | Major Degradation Product(s) | Reference |

| Acidic (e.g., HCl) | Hydrolysis of the imidamide group | 4-Isobutoxypicolinamide, Ammonia | acs.org |

| Basic (e.g., NaOH) | Hydrolysis of the imidamide group | 4-Isobutoxypicolinate, Ammonia | nih.gov |

| Strongly Acidic/Forcing | Cleavage of the isobutoxy ether | 4-Hydroxypicolinimidamide, Isobutanol | N/A |

Research into Radical Generation and Reaction Mechanisms involving Amidines

The generation of nitrogen-centered radicals from amidine derivatives has been a subject of increasing interest in synthetic chemistry. Amidinyl radicals can be generated through various methods, including the reduction of N-phenyl amidoxime (B1450833) esters promoted by visible light in the presence of a photocatalyst. nih.gov These radicals can then participate in a variety of transformations, such as intramolecular cyclizations to form heterocyclic compounds. rsc.org

Another approach to generate amidinyl radicals is through the UV-vis light-promoted reduction of N-aryl amidoximes, which can then abstract a hydrogen atom to form the corresponding amidine. nih.govacs.org The photochemical functionalization of pyridines via pyridinyl radicals has also been demonstrated, showcasing the potential for radical-based modifications of the pyridine ring. nih.govresearchgate.netrecercat.catacs.org

For this compound, it is conceivable that under appropriate photochemical or electrochemical conditions, an amidinyl radical could be generated. This highly reactive intermediate could then undergo intramolecular cyclization if a suitable radical acceptor is present in the molecule, or participate in intermolecular reactions.

| Radical Generation Method | Precursor Type | Resulting Radical | Potential Subsequent Reaction | Reference |

| Visible-light photocatalysis | N-Phenyl amidoxime ester | Amidinyl radical | Intramolecular cyclization | nih.gov |

| UV-vis light reduction | N-Aryl amidoxime | Amidinyl radical | Hydrogen abstraction | nih.govacs.org |

| Photochemical organocatalysis | Pyridinium ion | Pyridinyl radical | Coupling with allylic radicals | nih.govresearchgate.netrecercat.catacs.org |

Computational and Theoretical Chemistry Studies of Picolinimidamide Compounds

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. wjarr.com This method is crucial for understanding the binding mode of picolinimidamide (B1582038) derivatives within the active site of a biological target. mdpi.comnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. nih.govcecam.org The lowest score generally corresponds to the most favorable binding mode. nih.gov

Modeling the interaction between a picolinimidamide ligand and its protein target reveals the specific molecular forces that stabilize the complex. These interactions are fundamental to the molecule's biological activity and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govmdpi.com By visualizing these interactions in 3D, medicinal chemists can understand the structure-activity relationship (SAR) and rationally design modifications to the picolinimidamide scaffold to enhance binding potency and selectivity. researchgate.net

Table 1: Illustrative Molecular Docking Results for a Picolinimidamide Analog

This table represents hypothetical data from a molecular docking study to illustrate typical findings.

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -9.5 | A strong negative value indicates a high predicted binding affinity to the target protein. |

| Hydrogen Bonds | 3 | Formed with amino acid residues GLU 52, ASN 54, and THR 133. wjarr.com |

| Key Interacting Residues | GLU 52, SER 51, VAL 53, ASN 54, THR 133 wjarr.com | These amino acids in the protein's active site are crucial for anchoring the ligand. |

| Hydrophobic Interactions | Phenyl ring with LEU 83, ILE 100 | These interactions contribute significantly to the stability of the ligand-protein complex. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and intrinsic reactivity of picolinimidamide compounds. nih.govnih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. ijcce.ac.ir Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.govresearchgate.net It identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is invaluable for predicting how the molecule will interact with its biological target. nih.gov

Table 2: Key Quantum Chemical Descriptors for a Picolinimidamide Scaffold

This table shows representative quantum chemical data that could be generated for a picolinimidamide compound.

| Descriptor | Typical Value | Significance |

| EHOMO (eV) | -6.8 | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| ELUMO (eV) | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. nih.govijcce.ac.ir |

| Dipole Moment (Debye) | 3.2 D | Measures the overall polarity of the molecule, influencing its solubility and ability to form electrostatic interactions. |

| Mulliken Atomic Charges | Varies by atom | Describes the partial charge on each atom, helping to predict sites for intermolecular interactions like hydrogen bonding. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations of Picolinimidamide Systems

While molecular docking provides a static picture of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view of the molecular system over time. nih.govmdpi.com MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed understanding of the conformational flexibility of both the picolinimidamide ligand and its protein target. nih.gov This technique is essential for exploring how these molecules behave in a more biologically relevant, solvated environment. semanticscholar.org

Conformational analysis through MD simulations can reveal the range of shapes a picolinimidamide molecule can adopt and the energy barriers between these different conformations. mdpi.com When studying a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. nih.govjchemlett.com Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the stability of the complex and the flexibility of specific regions of the protein, respectively. mdpi.com These simulations can uncover subtle conformational changes that are critical for biological function but are missed by static modeling approaches. nih.govnih.gov

Table 3: Typical Parameters and Outputs from an MD Simulation of a Picolinimidamide-Protein Complex

| Parameter | Description | Typical Value/Output |

| Simulation Time | The duration of the simulation. | 100 ns mdpi.com |

| Force Field | The set of parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS semanticscholar.org |

| Solvent Model | The representation of the solvent (usually water). | Explicit (e.g., TIP3P) |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein or ligand backbone atoms from their initial position over time. | A stable RMSD plot indicates the complex has reached equilibrium. mdpi.com |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average position. | High RMSF values indicate flexible regions of the protein. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. | Provides insights into the stability of key interactions. nih.gov |

Prediction of Molecular Interactions and Mechanistic Insights

The integration of molecular docking, quantum mechanics, and molecular dynamics simulations provides a powerful framework for predicting molecular interactions and gaining mechanistic insights into the action of picolinimidamide compounds. nih.govrsc.org This multi-faceted approach allows for a comprehensive understanding that begins with identifying a probable binding mode (docking), proceeds to analyzing the electronic nature of the interactions (quantum mechanics), and culminates in assessing the dynamic stability and behavior of the complex (MD simulations).

For instance, these computational strategies can elucidate why a particular picolinimidamide derivative shows higher affinity for its target than another. By comparing the interaction patterns, energies, and dynamic stabilities, researchers can pinpoint the specific structural modifications responsible for improved activity. nih.gov Furthermore, these methods can be used to model transition states of enzymatic reactions or to understand the conformational changes a receptor undergoes upon ligand binding, providing crucial mechanistic details that are often difficult to obtain through experimental methods alone. rsc.orgnih.gov

Table 4: Contribution of Different Computational Methods to Mechanistic Understanding

| Computational Method | Contribution to Mechanistic Insight |

| Molecular Docking | Identifies key binding site residues and predicts the initial ligand-protein binding hypothesis. mdpi.com |

| Quantum Mechanics (DFT) | Calculates the strength and nature of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) and explains the electronic basis for ligand reactivity. nih.govnih.gov |

| Molecular Dynamics (MD) | Validates the stability of binding poses, reveals the role of protein flexibility, and models the dynamic process of ligand recognition and binding. mdpi.comnih.gov |

| Free Energy Calculations (e.g., MM/GBSA) | Quantitatively estimates the binding free energy, allowing for a more accurate ranking of potential drug candidates and explaining differences in potency. nih.govmdpi.com |

In Silico Screening and Lead Optimization Strategies for Picolinimidamide Scaffolds

In silico screening, or virtual screening, is a cornerstone of modern drug discovery that involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.govsemanticscholar.org For picolinimidamide-based drug discovery, the picolinimidamide structure can be used as a query in pharmacophore-based or shape-based screening to find novel derivatives with potentially improved properties from vast virtual libraries containing millions or even billions of compounds. nih.govchemrxiv.orgnih.gov

Once initial "hits" are identified, the process of lead optimization begins. This iterative cycle involves designing and evaluating new analogs to improve multiple properties simultaneously, including potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. acs.orgdanaher.comyoutube.com Computational models are heavily employed in this phase. For example, Quantitative Structure-Activity Relationship (QSAR) models can predict the activity of new analogs based on their physicochemical properties. cecam.org Docking and free-energy calculations guide modifications to enhance target affinity, while predictive ADMET models help to identify and mitigate potential liabilities like poor solubility or toxicity early in the drug development process. danaher.comnih.govfrontiersin.org

Table 5: In Silico Strategies in Lead Optimization for Picolinimidamide Scaffolds

| Optimization Strategy | Computational Tool(s) | Goal |

| Potency Enhancement | Molecular Docking, Free Energy Perturbation (FEP), MM/GBSA | To increase binding affinity by optimizing interactions with the target protein. acs.orgnih.gov |

| Selectivity Improvement | Comparative Docking against off-targets, MD Simulations | To reduce side effects by ensuring the compound binds preferentially to the intended target over other related proteins. youtube.com |

| ADMET Profiling | QSAR models, specialized prediction software (e.g., QikProp) | To improve pharmacokinetic properties like oral bioavailability and metabolic stability, and to reduce toxicity. danaher.comfrontiersin.org |

| Scaffold Hopping | Pharmacophore modeling, 3D shape similarity searches | To discover novel chemical scaffolds that retain the key binding interactions of the original picolinimidamide lead but have improved properties or offer new intellectual property. mdpi.com |

| Fragment-Based Growth | Fragment docking, in silico fragment linking | To "grow" or link small chemical fragments from the picolinimidamide core to explore new interactions within the binding pocket. frontiersin.org |

Coordination Chemistry and Supramolecular Assembly Research with Picolinimidamide Ligands

Picolinamide (B142947) Ligand Design for Metal Complexation

The design of picolinimidamide (B1582038) ligands, such as 4-isobutoxypicolinimidamide, for metal complexation is guided by the fundamental principles of coordination chemistry. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and one or both nitrogen atoms of the imidamide group, allowing these ligands to act as bidentate or bridging ligands. The isobutoxy substituent at the 4-position of the pyridine ring can influence the electronic properties of the ligand system through inductive and resonance effects, thereby modulating the ligand field strength and the stability of the resulting metal complexes.

Theoretical methods, such as Density Functional Theory (DFT), are often employed to predict the binding energies and geometries of metal-ligand complexes, aiding in the rational design of new ligands with desired properties. mdpi.com These computational studies can provide insights into the frontier molecular orbitals and electrostatic potentials of the ligands, helping to understand their binding preferences for different metal ions. mdpi.com

Synthesis and Characterization of Metal-Picolinimidamide Complexes

The synthesis of metal complexes with picolinimidamide ligands is typically achieved by reacting the ligand, in its hydrochloride salt or free base form, with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry of the reactants can influence the final product's structure and purity. For instance, the reaction of 4-isobutoxypicolinimidamide hydrochloride with a metal salt like cobalt(II) chloride in a solvent such as ethanol (B145695) could potentially yield a complex of the type [Co(L)₂Cl₂], where L represents the neutral picolinimidamide ligand.

Characterization of these complexes is crucial to determine their structure, composition, and properties. Common analytical techniques include:

X-ray Crystallography: Provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds of the imidamide group and the pyridine ring vibrations. mdpi.com

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can be used to determine the coordination geometry and ligand field splitting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing diamagnetic complexes in solution and can provide insights into the ligand's coordination mode.

Elemental Analysis: Determines the elemental composition of the complex, confirming its stoichiometry.

Table 1: Hypothetical Crystallographic Data for a [Co(4-Isobutoxypicolinimidamide)₂Cl₂] Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1978.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.456 |

Mechanistic Studies of Metal Ion Binding and Coordination Modes

Mechanistic studies of metal ion binding with picolinimidamide ligands focus on understanding the thermodynamics and kinetics of complex formation, as well as the various coordination modes the ligand can adopt. The picolinimidamide ligand can coordinate to a metal ion in several ways:

Monodentate Coordination: Through the pyridine nitrogen atom.

Bidentate Chelation: Through the pyridine nitrogen and one of the imidamide nitrogen atoms, forming a stable five-membered chelate ring. This is a common coordination mode for picolinamide-type ligands. researchgate.netdergipark.org.tr

Bridging Coordination: The imidamide group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net

The binding affinity of the ligand for a particular metal ion is influenced by factors such as the nature of the metal ion (hard vs. soft acid), the electronic properties of the ligand, and the solvent. nih.gov Potentiometric titrations and spectrophotometric methods can be used to determine the stability constants of the metal complexes in solution, providing quantitative information about the metal-ligand binding strength. researchgate.net Energy decomposition analysis based on quantum chemical calculations can further elucidate the nature of the metal-ligand bond, breaking it down into electrostatic, polarization, and charge-transfer contributions. nih.gov

Applications of Picolinimidamide-Based Coordination Complexes in Catalysis Research

Coordination complexes based on picolinamide and related ligands have shown promise as catalysts in various organic transformations. The metal center in these complexes can act as a Lewis acid, activating substrates for nucleophilic attack. The ligand framework can be modified to tune the catalytic activity and selectivity of the complex.

One area of application is in hydrolysis reactions. For example, metal complexes of ligands containing pyridine and amide or similar functionalities have been shown to catalyze the hydrolysis of esters like p-nitrophenyl picolinate (B1231196) (PNPP). researchgate.netnih.gov The catalytic mechanism often involves the formation of a ternary complex between the metal complex, the substrate, and a nucleophile (e.g., hydroxide (B78521) ion). researchgate.net The catalytic efficiency can be influenced by the choice of metal ion and the ligand structure.

Table 2: Hypothetical Catalytic Activity of Metal-Picolinimidamide Complexes in the Hydrolysis of p-Nitrophenyl Picolinate

| Catalyst | Metal Ion | k_cat (s⁻¹) | K_M (mM) |

| Complex A | Cu(II) | 0.015 | 0.5 |

| Complex B | Zn(II) | 0.008 | 0.8 |

| Complex C | Co(II) | 0.005 | 1.2 |

These complexes also have potential applications in oxidation catalysis and polymerization reactions. mdpi.comfrontiersin.org The ability to fine-tune the electronic and steric properties of the picolinimidamide ligand makes it an attractive platform for the development of new and efficient catalysts.

Investigations into Spin Crossover Phenomena in Picolinimidamide-Based Metal Systems

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. wikipedia.orgyoutube.com This property is of great interest for applications in molecular switches, sensors, and data storage devices. researchgate.net

First-row transition metal ions with d⁴ to d⁷ electron configurations in an octahedral coordination environment are prime candidates for exhibiting SCO. mdpi.com The spin state is determined by the balance between the ligand field splitting energy (Δo) and the mean spin-pairing energy (P). When Δo is close to P, a transition between the LS and HS states can be induced.

Picolinimidamide ligands, being nitrogen-donating ligands, can create a ligand field around a metal ion that is suitable for observing SCO. The electronic properties of the ligand, influenced by substituents like the isobutoxy group, can be used to fine-tune the ligand field strength and thus the SCO properties of the complex. mdpi.com

Magnetic susceptibility measurements as a function of temperature are the primary method for studying SCO behavior. uomustansiriyah.edu.iq A gradual or abrupt change in the magnetic moment of the complex indicates a spin transition.

Table 3: Hypothetical Magnetic Data for a Spin Crossover Fe(II) Complex with a Picolinimidamide Ligand

| Temperature (K) | χ_M T (cm³ K mol⁻¹) | Spin State |

| 50 | 0.15 | Low Spin (S=0) |

| 150 | 1.50 | Mixed LS/HS |

| 200 | 3.20 | High Spin (S=2) |

| 300 | 3.25 | High Spin (S=2) |

The cooperativity of the spin transition, which describes how the spin state change of one molecule affects its neighbors, is an important aspect of SCO research. aps.org Strong intermolecular interactions, such as hydrogen bonding or π-π stacking, can lead to abrupt transitions with thermal hysteresis, a key feature for memory applications.

Advanced Analytical Methodologies for Research Characterization of Picolinimidamide Compounds

Chromatographic Separation Techniques in Synthetic and Biological Research

Chromatographic techniques are fundamental for the separation and purification of picolinimidamide (B1582038) compounds from reaction mixtures and biological matrices. High-Performance Liquid Chromatography (HPLC) is the predominant method, offering high resolution and sensitivity.

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of picolinimidamide derivatives. chromatographyonline.com This technique utilizes a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. chromatographyonline.comresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. chromatographyonline.com For pyridine-containing compounds, which possess basic properties, mixed-mode chromatography can also be employed to leverage both hydrophobic and ionic interactions, enhancing separation efficiency. helixchrom.com

The mobile phase composition is critical for achieving optimal separation. A gradient elution, typically involving a mixture of water and an organic solvent like acetonitrile, is often used. sielc.comsielc.com To improve peak shape and control the ionization state of the analyte, acidic modifiers or buffers such as sulfuric acid or ammonium (B1175870) acetate (B1210297) are commonly added to the mobile phase. sielc.comnih.gov Detection is most commonly achieved using UV spectroscopy, as the pyridine (B92270) ring exhibits strong absorbance. sielc.comsielc.com

| Parameter | Description | Common Conditions |

|---|---|---|

| Stationary Phase | The solid support inside the column. | C18 (Octadecyl-silica) researchgate.net |

| Mobile Phase | The solvent that moves the analyte through the column. | Acetonitrile/Water (gradient) sielc.com |

| Additive/Buffer | Used to control pH and improve peak shape. | Sulfuric Acid (e.g., 0.05%) or Ammonium Acetate sielc.comnih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.0 mL/min sielc.com |

| Detection | The method used to visualize the separated components. | UV Absorbance (e.g., 250 nm) sielc.com |

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like 4-Isobutoxypicolinimidamide hydrochloride. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are complementary techniques that provide detailed information about the compound's atomic arrangement and functional groups. hmdb.causda.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) framework of a molecule. rsc.org

In the ¹H NMR spectrum of this compound, the aromatic protons on the pyridine ring would typically appear in the downfield region (δ 7.0-9.0 ppm). oregonstate.edulibretexts.org

The isobutoxy group would exhibit characteristic signals: a doublet for the two methyl groups (~δ 0.9-1.0 ppm), a multiplet for the methine proton (~δ 1.9-2.1 ppm), and a doublet for the methylene (B1212753) (-OCH₂-) protons (~δ 3.8-4.0 ppm). chemicalbook.comlibretexts.org

The protons of the imidamide group (-NH₂) would likely appear as broad signals.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. hmdb.ca

The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.net

The C-O-C stretching of the isobutoxy ether linkage would be visible in the 1250-1000 cm⁻¹ range.

The N-H stretching vibrations of the imidamide and hydrochloride salt would appear as broad bands in the 3400-3000 cm⁻¹ region, while C=N stretching of the imidamide would be observed around 1650 cm⁻¹.

| Technique | Functional Group | Expected Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) |

|---|---|---|

| ¹H NMR | Pyridine-H | 7.0 - 9.0 libretexts.org |

| Isobutoxy -CH₂O- | ~3.8 - 4.0 libretexts.org | |

| Isobutoxy -CH(CH₃)₂ | ~0.9 - 1.0 (d), ~1.9 - 2.1 (m) chemicalbook.com | |

| FTIR | N-H stretch (Amidine-HCl) | ~3400 - 3000 (broad) |

| C=N stretch (Pyridine/Imidamide) | ~1650 - 1400 researchgate.net | |

| C-O stretch (Ether) | ~1250 - 1000 |

Mass Spectrometric Approaches in Compound Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. springernature.com When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific tool for compound analysis and the identification of metabolites in biological samples. springernature.comresearchgate.net

For this compound, electrospray ionization (ESI) would be a suitable method to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental formula.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and metabolite identification. nih.gov In an MS/MS experiment, the parent ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide structural information. For picolinamide-related structures, a common and dominant fragmentation pathway is the cleavage of the amide bond (N-CO cleavage). nih.govrsc.org For 4-Isobutoxypicolinimidamide, a primary fragmentation would be the cleavage of the C-N bond of the imidamide group, leading to the formation of a stable acylium ion. Further fragmentation of the isobutoxy group could also be observed.

In metabolite identification studies, researchers look for mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, demethylation) and compare the fragmentation patterns of the parent drug and potential metabolites. springernature.com

| Parent Ion [M+H]⁺ | Key Fragmentation Pathway | Major Fragment Ion | Description |

|---|---|---|---|

| C₁₀H₁₆N₃O⁺ | C-N bond cleavage | [C₁₀H₁₃N₂O]⁺ | Loss of ammonia (B1221849) (NH₃) from the imidamide group. |

| Ether cleavage | [C₆H₆N₃O]⁺ | Loss of the isobutyl group (C₄H₉). |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) provide valuable information for research purposes.

Single-Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal of this compound would provide unambiguous proof of its molecular structure. rsc.org The technique yields precise data on bond lengths, bond angles, and torsion angles. nih.gov For example, studies on related picolinamide (B142947) structures have detailed the dihedral angle between the pyridine ring and the amide group, which is often nearly coplanar. nih.gov Furthermore, SCXRD reveals the supramolecular arrangement in the crystal lattice, including intermolecular interactions like hydrogen bonding, which are critical for understanding the solid-state properties of the compound. mdpi.comnih.gov

Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline materials. researchgate.net It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline form. This is essential for identifying different polymorphic forms, which can have different physical properties. The PXRD pattern is defined by the unit cell parameters (a, b, c, α, β, γ) of the crystal lattice. researchgate.net For example, picolinamide has been shown to crystallize in the monoclinic system with space group P2₁/n. researchgate.net PXRD is a vital tool for quality control and ensuring the consistency of the solid form of a compound in research and development.

| Technique | Sample Requirement | Key Information Provided | Application in Research |

|---|---|---|---|

| Single-Crystal XRD (SCXRD) | Single, high-quality crystal | - Atomic coordinates

| Absolute structure confirmation; conformational analysis. rsc.org |

| Powder XRD (PXRD) | Microcrystalline powder | - Crystalline fingerprint

| Identification of crystalline phases; quality control. researchgate.net |

Future Perspectives and Emerging Research Directions for 4 Isobutoxypicolinimidamide Hydrochloride

Development of Novel Picolinimidamide (B1582038) Scaffolds for Enhanced Research Utility

The development of novel picolinimidamide scaffolds is a key area for future research, aiming to expand the chemical space and biological activities of this class of compounds. Picolinimidamides are a subclass of pyridines, which are significant N-heterocycles in many medicinally important natural products. nih.gov The synthesis of new derivatives with varied substitution patterns on the pyridine (B92270) ring and the imidamide functional group could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

Future research will likely focus on:

Combinatorial Chemistry: The use of combinatorial approaches to generate large libraries of picolinimidamide derivatives. This will enable the rapid exploration of structure-activity relationships (SAR) and the identification of compounds with desired biological profiles.

Scaffold Hopping: Replacing the picolinimidamide core with other isosteric scaffolds to explore new chemical space and potentially discover novel biological targets.

Fragment-Based Drug Discovery: Utilizing small molecular fragments that bind to a biological target and then growing or linking them to create more potent ligands based on the picolinimidamide structure.

The synthesis of related nicotinamidine derivatives has shown that modifications to the core structure can lead to significant changes in biological activity, including antimicrobial and antiproliferative effects. scienceopen.com For instance, the conversion of nitrile precursors using reagents like lithium bis(trimethylsilyl)amide (LiN(TMS)₂) is a common method for creating the amidine functionality. scienceopen.com

Table 1: Examples of Substituted Phenylfuranylnicotinamidines and their Antimicrobial Activity

| Compound | R Group | Minimum Inhibitory Concentration (MIC) against S. aureus (µM) |

| 4a | H | 10 |

| 4b | 4-CH₃ | 10 |

| 4e | 3,4-di-Cl | - |

Data from a study on substituted phenylfuranylnicotinamidines, demonstrating how scaffold modifications influence biological activity. The MIC values are comparable to the reference antibacterial agent, ampicillin. scienceopen.com

Integration with Advanced Biological Screening and Phenotypic Profiling Techniques

To fully understand the therapeutic potential of novel picolinimidamide scaffolds, their integration with advanced biological screening and phenotypic profiling techniques is essential. These methods allow for the unbiased identification of a compound's mechanism of action and its effects on cellular systems.

Key future directions include:

High-Content Screening (HCS): Employing automated microscopy and image analysis to assess the effects of picolinimidamide derivatives on various cellular parameters, such as morphology, protein localization, and cell signaling pathways. drugtargetreview.com

Phenotypic Drug Discovery (PDD): Screening compounds in disease-relevant cellular or organismal models to identify molecules that produce a desired phenotypic change, without a preconceived target. drugtargetreview.comnih.gov This approach can uncover novel mechanisms of action. nih.gov

Chemoproteomics: Using chemical probes based on the picolinimidamide scaffold to identify the direct protein targets of the compounds within a complex biological system. biorxiv.org

The combination of cysteine-reactive compound library phenotypic screening with activity-based protein profiling has proven effective in identifying lead compounds and new druggable targets. biorxiv.org Such an approach could be applied to a library of picolinimidamide derivatives to elucidate their molecular targets and mechanisms of action.

Table 2: Advanced Screening Methodologies in Drug Discovery

| Screening Method | Description | Application to Picolinimidamides |

| High-Content Screening (HCS) | Utilizes automated imaging and analysis to quantify cellular phenotypes. drugtargetreview.com | Assess effects on cell morphology, proliferation, and specific protein expression. |

| Phenotypic Drug Discovery (PDD) | Identifies compounds that produce a desired phenotype in a biological system. drugtargetreview.comnih.gov | Discover novel therapeutic uses for picolinimidamide derivatives. |

| Chemoproteomics | Uses chemical probes to identify protein targets of a compound. biorxiv.org | Elucidate the mechanism of action by identifying direct binding partners. |

Exploration of Green Chemistry Approaches in Picolinimidamide Synthesis Research

The synthesis of picolinimidamide derivatives can benefit significantly from the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govijarsct.co.inrasayanjournal.co.in

Future research in this area will likely focus on:

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of pyridine derivatives. ijarsct.co.innih.gov

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or bio-based solvents like Cyrene™. rasayanjournal.co.inrsc.org

Catalytic Methods: Developing novel catalytic systems, including biocatalysts and transition metal catalysts, to facilitate the efficient and selective synthesis of amidines and their precursors under milder reaction conditions. mdpi.com For example, copper-catalyzed protocols have been developed for the sustainable preparation of amidines. mdpi.com

The development of sustainable enzymatic methods for amide bond formation, a key step in many synthetic routes, is also a promising area of research. nih.gov

Table 3: Green Chemistry Approaches for Pyridine and Amidine Synthesis

| Green Chemistry Approach | Principle | Relevance to Picolinimidamide Synthesis |

| Microwave-Assisted Synthesis | Rapid and uniform heating to enhance reaction rates. ijarsct.co.innih.gov | Faster and more efficient synthesis of the pyridine core. |

| Use of Green Solvents | Employing environmentally friendly solvents to reduce pollution. rasayanjournal.co.inrsc.org | Minimizing the environmental impact of the synthetic process. |

| Catalysis | Using catalysts to increase reaction efficiency and selectivity. mdpi.com | Enabling milder reaction conditions and reducing waste in amidine formation. |

Q & A

Q. Q1: What are the common synthetic pathways for 4-Isobutoxypicolinimidamide hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of structurally analogous compounds (e.g., Fadrozole Hydrochloride) involves multi-step reactions, including protection/deprotection of functional groups, nucleophilic substitutions, and cyclization . For this compound:

- Key Steps : (1) Alkylation of picolinimidamide with isobutyl bromide, (2) Hydrochloride salt formation via HCl acidification.

- Optimization :

- Temperature Control : Reflux in aprotic solvents (e.g., acetonitrile) enhances reaction efficiency.

- Catalysts : Use of triethylamine to neutralize HCl byproducts and drive the reaction forward .

- Yield Monitoring : Intermediate purification via column chromatography (silica gel, 60–120 mesh) improves final product purity.

Q. Q2: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatography :

- HPLC : Use a C18 column (acetonitrile:water = 70:30, 1 mL/min) with UV detection at 254 nm .

- HPLC : Use a C18 column (acetonitrile:water = 70:30, 1 mL/min) with UV detection at 254 nm .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation < 0.3%).

Advanced Research Questions

Q. Q3: What strategies address low yields in the final cyclization step of this compound synthesis?

Methodological Answer: Low yields often stem from steric hindrance or incomplete deprotection. Solutions include:

- Microwave-Assisted Synthesis : Reduces reaction time and improves cyclization efficiency (e.g., 80°C, 300 W, 20 min) .

- Lewis Acid Catalysts : ZnCl₂ or AlCl₃ can activate electrophilic sites, enhancing ring closure .

- In Situ Monitoring : Use TLC (ethyl acetate:hexane = 1:1) to track intermediates and adjust stoichiometry dynamically .

Q. Q4: How can computational models predict the solubility and bioavailability of this compound?

Methodological Answer:

- LogP Calculation : Use software like MarvinSketch to estimate partition coefficients (LogP ~2.1), indicating moderate lipophilicity .

- Molecular Dynamics (MD) : Simulate interactions with biological membranes to assess permeability (e.g., Desmond or GROMACS).

- ADMET Predictions : Tools like SwissADME evaluate absorption (Caco-2 permeability) and hepatic metabolism (CYP450 isoforms) .

Q. Q5: How should researchers resolve contradictions in spectroscopic data for this compound intermediates?

Methodological Answer: Contradictions may arise from tautomerism or solvent effects. Mitigation strategies:

- Variable Temperature NMR : Identify tautomeric shifts (e.g., imidamide ↔ amidine) by acquiring spectra at 25°C and −40°C .

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference.

- X-ray Crystallography : Resolve ambiguous structures via single-crystal diffraction (e.g., CCDC deposition) .

Methodological Design & Troubleshooting

Q. Q6: What experimental design principles apply to stability studies of this compound under varying pH and temperature?

Methodological Answer:

- Factorial Design : Use a 2³ design (pH: 2, 7, 12; temperature: 4°C, 25°C, 40°C) to assess degradation kinetics .

- Analytical Endpoints : Monitor via HPLC for decomposition products (e.g., free picolinimidamide).

- Accelerated Stability Testing : Apply Arrhenius equation to predict shelf life at 25°C from high-temperature data .

Q. Q7: How can green chemistry principles be integrated into the synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.